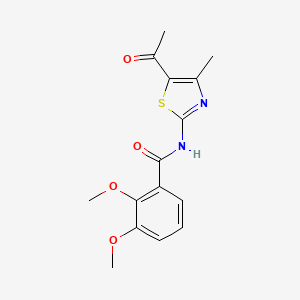

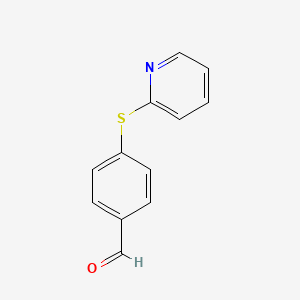

甲基-3-(N-(噻吩-2-基(噻吩-3-基)甲基)磺酰基)噻吩-2-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can decompose under electron impact .科学研究应用

光化学降解研究

一个研究方向涉及硫杂苯衍生物的光化学降解途径的研究。Andersson 和 Bobinger (1996) 探讨了 2-甲基-、3-甲基-和 2,3-二甲基苯并[b]噻吩在水溶液中的降解,这些化合物与所讨论的化合物具有结构相似性。他们的研究重点研究了甲基氧化为羧酸和噻吩环的打开,导致形成磺苯甲酸作为最终降解产物。这项研究对于了解石油泄漏后海洋中噻吩基化合物的环境归宿至关重要(Andersson & Bobinger, 1996)。

稳定磺鎓叶立德的合成

另一个应用见于稳定磺鎓叶立德的合成。Cook 和 Moffatt (1968) 描述了如何用二环己基碳二亚胺和二甲基亚砜处理具有反应性亚甲基的化合物(类似于目标分子),以产生稳定的磺鎓叶立德。这些化合物因其在各种合成途径中的潜在应用而具有重要意义,提供了对脂肪族亚甲基的不等价性的见解(Cook & Moffatt, 1968)。

微生物代谢

Cripps (1973) 研究的噻吩-2-羧酸盐的微生物代谢提供了对噻吩衍生物生物分解的见解。这项研究证明了生物体利用噻吩-2-羧酸盐作为碳、能量和硫来源的能力,提出了涉及羟基化和代谢为 2-氧代戊二酸和硫酸盐的降解途径。此类研究对于生物修复工作和了解微生物与噻吩基污染物之间的相互作用至关重要(Cripps, 1973)。

抗雄激素的合成

对非甾体类抗雄激素的研究已导致合成带有噻吩部分的化合物,如所提到的化合物。Tucker、Crook 和 Chesterson (1988) 通过优化 3-(取代噻吩)-2-羟基丙二酰苯胺,开发了新型的、有效的抗雄激素,展示了噻吩衍生物在治疗雄激素反应性疾病中的药物化学应用(Tucker, Crook, & Chesterson, 1988)。

作用机制

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. Some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

未来方向

Thiophene derivatives are of great practical interest as valuable intermediate products for the synthesis of various heterocyclic structures, organic catalysts, complexing agents, anti-HIV drugs and other antiviral agents, nitric oxide synthase inhibitors, histamine and NMDA receptor agonists and antagonists, anticancer, bactericidal, hypotensive, and anti-inflammatory drugs, herbicides, fungicides, etc . Therefore, an important problem is the development of novel methods for one-pot assembly from simple and accessible reagents of new families and classes of functionalized thiophenes, including those containing carbamimidothioate moieties, as promising materials and building blocks for the design of drugs, catalysts, and functional materials for various purposes, as well as study of their properties .

属性

IUPAC Name |

methyl 3-[[thiophen-2-yl(thiophen-3-yl)methyl]sulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S4/c1-20-15(17)14-12(5-8-23-14)24(18,19)16-13(10-4-7-21-9-10)11-3-2-6-22-11/h2-9,13,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFRPWAFPQCLBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclohexyl)-2-[[4-(2-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2717298.png)

![1'-(2-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2717301.png)

![2,4-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2717307.png)

![6-Oxabicyclo[3.2.1]oct-3-en-1-ylmethanamine](/img/structure/B2717313.png)

![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2717316.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)

![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2717319.png)